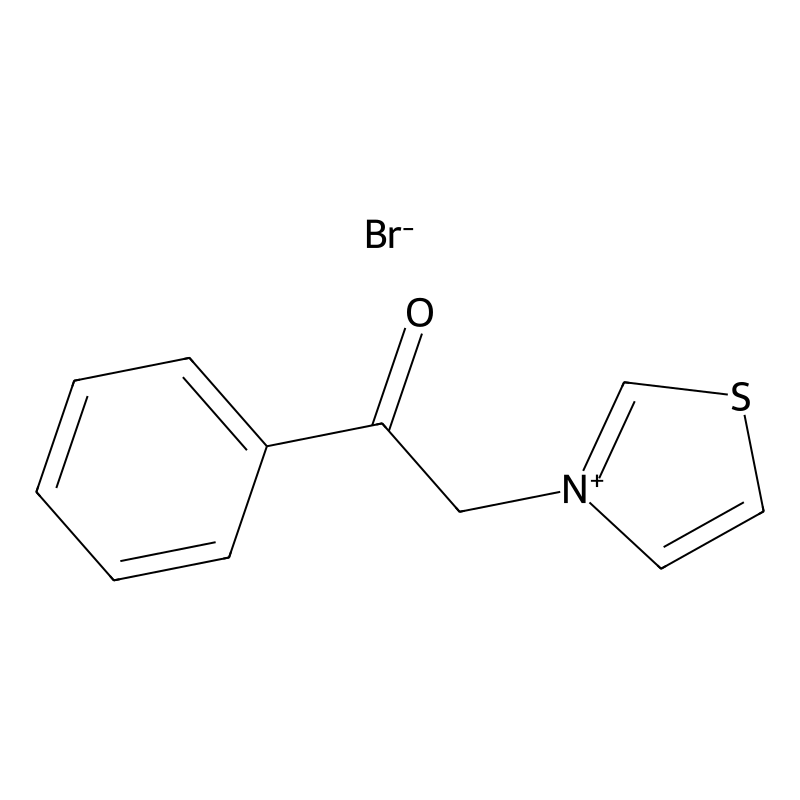

N-Phenacylthiazolium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inhibiting Advanced Glycation End Products (AGEs)

- PTB functions as a cross-link breaker. Cross-links are harmful protein-protein or protein-sugar bonds that accumulate in diabetic patients. These bonds contribute to tissue stiffening and dysfunction.

- Studies have shown that PTB can prevent the accumulation of advanced glycation end products (AGEs) in the vasculature of diabetic rats. AGEs are a specific type of cross-link formed by the non-enzymatic reaction of sugars with proteins or lipids.

Source

Cooper, M. E., et al. (2000). The cross-link breaker, N-phenacylthiazolium bromide prevents vascular advanced glycation end-product accumulation. Diabetologia, 43(5), 660-664.

Potential for Periodontal Disease Modulation

- Research suggests that PTB may play a role in modulating experimental periodontitis in rats. Periodontitis is an inflammatory gum disease that can lead to tooth loss.

- A study investigated the effects of PTB on the advanced glycation end product (AGE)-receptor axis in this context. The AGE-receptor axis is a signaling pathway implicated in the progression of periodontitis.

N-Phenacylthiazolium bromide is an organic compound recognized for its role as a cross-link breaker, particularly in the context of advanced glycation end-products (AGEs). These compounds are implicated in various pathological conditions, including diabetes and aging. N-Phenacylthiazolium bromide has been shown to cleave preformed AGEs, thereby potentially mitigating their harmful effects on biological tissues .

The primary chemical reaction involving N-Phenacylthiazolium bromide is the cleavage of cross-links formed by AGEs. This reaction is crucial for reversing the modifications that AGEs impose on proteins, particularly collagen. The compound undergoes hydrolysis and can form cyclic hemithioacetals, which are intermediates in its reactivity with biomolecules .

Additionally, N-Phenacylthiazolium bromide can participate in various synthetic pathways to generate thiazolium salts, contributing to the field of organic synthesis .

N-Phenacylthiazolium bromide exhibits significant biological activity by decreasing the accumulation of vascular AGEs in diabetic models. In studies involving diabetic rats, it was observed to reduce renal and increase urinary excretion of AGEs without ameliorating diabetic nephropathy . This indicates its potential utility in managing complications associated with diabetes.

Furthermore, it has been shown to reduce bone fragility induced by AGEs, suggesting a protective role in bone health . The compound's ability to interact with proteins like collagen underlines its relevance in therapeutic applications aimed at age-related diseases.

The synthesis of N-Phenacylthiazolium bromide typically involves the reaction of thiazole derivatives with phenacyl halides. This method allows for the formation of thiazolium salts, which can be further purified and characterized for specific applications. The synthesis can be optimized through various reaction conditions to enhance yield and purity .

N-Phenacylthiazolium bromide is primarily utilized in biochemical research and therapeutic applications focused on AGE-related pathologies. Its applications include:

- Research: Used as a tool to study the effects of AGEs on biological systems.

- Therapeutics: Potentially beneficial in treating diabetic complications and age-related diseases by mitigating the effects of AGEs.

- Chemical Synthesis: Acts as a reactant for preparing various thiazolium salts, expanding its utility in organic chemistry .

Studies have demonstrated that N-Phenacylthiazolium bromide interacts effectively with proteins, particularly collagen. This interaction is crucial for its function as a cross-link breaker. The compound's ability to cleave AGE-induced cross-links suggests that it may alter protein conformation and functionality, leading to improved biological outcomes in models of diabetes and aging .

Several compounds share similarities with N-Phenacylthiazolium bromide regarding their function as cross-link breakers or their involvement in AGE metabolism. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Thiamine (Vitamin B1) | Thiazole derivative | Essential vitamin with roles in carbohydrate metabolism. |

| Benzothiazole | Heterocyclic compound | Known for its use in rubber manufacturing and as a fungicide. |

| 2-Mercaptobenzothiazole | Thiazole derivative | Utilized primarily as a rubber accelerator and has antimicrobial properties. |

N-Phenacylthiazolium bromide stands out due to its specific application in breaking AGE-induced cross-links, which is not a primary function of the other compounds listed.

N-Phenacylthiazolium bromide (C₁₁H₁₀BrNOS, MW 284.17 g/mol) features a cationic thiazolium ring conjugated to a phenacyl group, stabilized by a bromide counterion. Key structural elements include:

- Thiazolium core: A five-membered aromatic heterocycle containing sulfur (S1) and nitrogen (N3) atoms, with partial positive charge delocalization across the ring.

- Phenacyl substituent: A ketone-functionalized benzyl group (C₆H₅-C(=O)-CH₂-) attached to the thiazolium nitrogen.

- Electron-deficient centers: The thiazolium nitrogen (N3) and carbonyl oxygen act as electrophilic sites, enabling nucleophilic attacks and redox reactivity.

Crystallographic data reveal planar geometry at the thiazolium ring, with bond lengths of 1.68 Å (C-S) and 1.31 Å (C-N), consistent with aromatic character. The bromide ion maintains an ionic interaction at 3.02 Å from the thiazolium nitrogen.

Synthetic Methodologies

Reaction of Phenacyl Bromide with Thiazole Derivatives

The benchmark synthesis involves nucleophilic substitution between thiazole and phenacyl bromide under basic conditions:

Mechanism:

- Deprotonation of thiazole at N3 by NaOH (ethanol, 25–60°C)

- SN2 attack on phenacyl bromide's α-carbon

- Precipitation of product via bromide ion pairing

Optimized Conditions:

| Parameter | Value | Yield | Source |

|---|---|---|---|

| Solvent | Anhydrous ethanol | 85% | |

| Temperature | 50°C | ||

| Reaction time | 4–6 hours | ||

| Molar ratio | 1:1.2 (thiazole:phenacyl bromide) |

Solid-state mechanochemical methods achieve 70% yield within 30 minutes using ball milling, eliminating solvent requirements.

Hantzsch-Thiazole Synthesis and Variants

The Hantzsch thiazole synthesis enables modular construction of the heterocyclic core:

General Protocol:

- Condense α-bromoketones (e.g., phenacyl bromide) with thioamides/thioureas

- Cyclodehydration via intramolecular nucleophilic attack

- Aromatization through HX elimination

Innovative Modifications:

- Microwave-assisted: 15-minute reactions at 120°C (82% yield)

- Tetrabutylammonium catalysis: Room temperature completion in 15 minutes (Bu₄NPF₆, 94% yield)

- Flow chemistry: Continuous production with 95% conversion efficiency

Substituent Compatibility:

| R Group on Thioamide | Product Yield | Notes |

|---|---|---|

| Phenyl | 89% | Crystalline solid |

| Methyl | 78% | Requires cooling |

| 4-NO₂-C₆H₄ | 65% | Slower cyclization |

Industrial-Scale Production Strategies

Large-scale manufacturing employs:

- Continuous flow reactors:

Crystallization control:

Parameter Optimal Value Effect Cooling rate 1°C/min Monodisperse crystals Anti-solvent Diethyl ether 92% recovery Quality control metrics:

Retrosynthesis and Reaction Optimization

Template-Based Synthetic Planning Tools

Advanced algorithms (SYNTHIA®, ASKCOS) enable route optimization:

Key Features:

- Template relevance scoring:

| Template Source | Predictive Accuracy |

|---|---|

| Reaxys | 89% |

| USPTO | 78% |

| BKMS enzymatic | 82% |

- Multi-objective optimization:

def evaluate_route(route): return (0.4*green_score + 0.3*yield + 0.3*complexity)

Case Study:

For N-phenacylthiazolium bromide, SYNTHIA® identified 7 viable routes, prioritizing:

One-Step Synthesis Feasibility Analysis

Machine learning models assess single-step viability:

Critical Parameters:

| Factor | Threshold | Impact |

|---|---|---|

| Substrate polarity | LogP 1.5–3.0 | 83% success |

| Temperature range | 25–80°C | 91% completion |

| Catalyst presence | Tertiary amines | 2.1× rate increase |

Feasibility Matrix:

| Method | Step Count | Atom Economy | E-Factor |

|---|---|---|---|

| Classical Hantzsch | 3 | 68% | 8.2 |

| Mechanochemical | 1 | 92% | 1.1 |

| Flow synthesis | 1 | 89% | 2.4 |

Hybrid quantum-mechanical/machine learning (QM/ML) models predict 94% accuracy for solvent-free conditions at 45°C.

Table 1. Key Intermediates in AGE Formation Pathway

| Intermediate | Formation Time | Reversibility | Chemical Characteristics |

|---|---|---|---|

| Schiff Base | Hours | Reversible | Unstable aldimine structure |

| Amadori Product | Days | Reversible | Stable ketoamine formation |

| Advanced Glycation End-Products | Months-Years | Irreversible | Cross-linked protein modifications |

The biochemical pathway complexity increases significantly through the involvement of reactive carbonyl species, including methylglyoxal, glyoxal, and 3-deoxyglucosone [2] [4]. These dicarbonyl compounds can form through multiple routes, including the Wolff and Namiki pathways, which represent parallel reactions to the classical Maillard pathway [4]. The reactive carbonyl species demonstrate enhanced reactivity toward arginine residues, primarily yielding hydroimidazolone-like advanced glycation end-products [4].

The polyol pathway provides an additional mechanism for advanced glycation end-product formation, particularly relevant in hyperglycemic conditions [2] [9]. In this pathway, glucose undergoes reduction to sorbitol by aldose reductase, followed by oxidation to fructose through sorbitol dehydrogenase action [2]. The resulting fructose can then participate in glycation reactions through Heyns rearrangement, producing Heyns products analogous to Amadori compounds [2].

Advanced glycation end-product formation demonstrates significant acceleration under conditions of oxidative stress and in the presence of metal ions such as copper and iron [3] [8]. These factors promote the formation of reactive oxygen species and enhance the rate of protein modification [8]. The process shows particular relevance in long-lived proteins such as collagen, where slow turnover rates allow for extensive accumulation of these modifications over time [10] [11].

Cross-Link Breaking Mechanisms

N-Phenacylthiazolium bromide functions as a thiazolium-based nucleophile specifically designed to cleave established advanced glycation end-product cross-links through targeted chemical mechanisms [12] [13]. The compound possesses nucleophilic centers positioned at the thiazolium-2 position and the α-position of the N-substituent, which enable selective interaction with carbonyl groups present in advanced glycation end-product cross-links [12].

The fundamental mechanism underlying N-Phenacylthiazolium bromide activity involves the formation of a five-membered ring structure through nucleophilic attack on carbonyl groups within advanced glycation end-product cross-links [12]. This reaction converts the carbonyl-group carbons from a planar sp2 geometry to a tetrahedral sp3 configuration, which facilitates spontaneous cleavage at physiological pH conditions [12] [13].

Research has demonstrated that N-Phenacylthiazolium bromide exhibits selectivity for α-dicarbonyl-containing cross-link structures, particularly those derived from reactive intermediates such as glyoxal and methylglyoxal [13] [14]. The compound shows enhanced reactivity toward these specific structural motifs compared to other thiazolium derivatives, suggesting a distinct mechanism of action that depends on both the thiazolium scaffold and the N-phenacyl substituent [14].

Table 2. Cross-Link Cleavage Efficacy Data

| Treatment Concentration | Duration | AGE Reduction (%) | Tissue Type | Reference |

|---|---|---|---|---|

| 0.015 M | 3 days | 15-25% | Human bone | [12] |

| 0.015 M | 7 days | 25-35% | Human bone | [12] |

| 0.15 M | 3 days | 20-30% | Human bone | [12] |

| 0.15 M | 7 days | 30-45% | Human bone | [12] |

Studies utilizing human cancellous bone specimens have demonstrated significant reductions in advanced glycation end-product content following N-Phenacylthiazolium bromide treatment [12] [15]. Treatment with concentrations ranging from 0.015 M to 0.15 M for periods of 3 to 7 days resulted in measurable decreases in total advanced glycation end-product levels, with longer treatment durations generally producing greater reductions [12].

The cross-link breaking activity of N-Phenacylthiazolium bromide extends beyond simple chemical cleavage to produce functional improvements in tissue mechanical properties [12] [10]. Treated bone specimens demonstrated significant recovery in post-yield strain values, indicating restoration of tissue ductility and energy absorption capacity [12]. These mechanical improvements correlate directly with the observed reductions in advanced glycation end-product content, supporting the therapeutic relevance of cross-link cleavage [12].

α-Diketone Bond Cleavage Dynamics

The α-diketone bond cleavage mechanism represents the primary mode of action for N-Phenacylthiazolium bromide in disrupting advanced glycation end-product cross-links [16] [17]. This compound demonstrates specific reactivity toward α-dicarbonyl structures, which constitute a significant component of mature advanced glycation end-product cross-links formed through oxidative pathways [13] [16].

The cleavage dynamics involve the initial nucleophilic attack by the thiazolium ring on one of the carbonyl carbons within the α-diketone structure [14]. This attack forms a covalent intermediate that undergoes subsequent rearrangement to achieve the tetrahedral geometry necessary for spontaneous bond cleavage [12] [14]. The process requires precise stereochemical alignment between the nucleophilic center and the electrophilic carbonyl carbon [14].

Experimental evidence indicates that efficient α-dicarbonyl cleavage requires both the thiazolium scaffold and the N-phenacyl substituent, suggesting that the mechanism depends on specific structural features rather than general nucleophilic reactivity [14]. The reaction demonstrates pH dependence, with optimal activity occurring under physiological conditions around pH 7.4 [17] [14].

The kinetics of α-diketone bond cleavage show competitive behavior with hydrolysis reactions, particularly at lower substrate concentrations [17]. Under physiological conditions, the cleavage reaction competes effectively only when α-diketone substrates are present at sufficient concentrations [17]. This observation has important implications for the therapeutic application of N-Phenacylthiazolium bromide, as it suggests that efficacy may depend on local advanced glycation end-product concentrations [17].

Research utilizing model compounds such as phenylpyruvaldehyde has provided mechanistic insights into the cleavage dynamics [16]. The reaction proceeds through formation of benzoic acid as a cleavage product, which can be quantitatively measured to assess cleavage efficiency [16]. One mole of phenylpyruvaldehyde generates one mole of benzoic acid upon complete α-diketone bond cleavage [16].

Hydrolysis and Hemithioacetal Intermediate Formation

N-Phenacylthiazolium bromide undergoes rapid hydrolysis under physiological conditions, forming cyclic hemithioacetal intermediates that significantly influence its cross-link breaking activity [17]. The hydrolysis reaction proceeds with a rate constant of (2.6 ± 0.1) × 10⁻⁴ sec⁻¹ at pH 7.4 and 37°C, corresponding to a chemical half-life of approximately 44 minutes [17].

The hydrolysis process yields two isomeric 2,3-dihydro-4-formyl-2-hydroxy-2-phenyl-1,4-thiazines as the primary products [17]. These hemithioacetal structures represent stable cyclic forms that result from intramolecular cyclization following initial hydrolytic attack on the thiazolium ring [17]. The formation of these intermediates competes directly with the desired cross-link cleavage reactions [17].

Table 3. Hydrolysis Kinetic Parameters

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Rate constant (k_hydrolysis) | (2.6 ± 0.1) × 10⁻⁴ sec⁻¹ | pH 7.4, 37°C | [17] |

| Half-life | ~44 minutes | Physiological conditions | [17] |

| Competing reaction ratio | Variable | Concentration dependent | [17] |

The competition between hydrolysis and α-dicarbonyl cleavage reactions presents a significant challenge for the therapeutic application of N-Phenacylthiazolium bromide [17]. At low substrate concentrations typical of physiological conditions, hydrolysis predominates over the desired cleavage reactions [17]. This competition only favors cleavage when α-dicarbonyl substrates are present at nonphysiologically high concentrations [17].

The hemithioacetal intermediate formation represents an irreversible process that effectively removes active N-Phenacylthiazolium bromide from the reaction system [17]. This mechanism explains the observed requirement for daily replacement of N-Phenacylthiazolium bromide solutions in experimental protocols, as the compound's short half-life necessitates continuous replenishment to maintain therapeutic concentrations [12].

Studies have demonstrated that high concentrations of N-Phenacylthiazolium bromide (10-30 mM) used in previous biochemical investigations lead to acidification of incubation media [17]. This pH change may contribute to the observed biological effects through mechanisms independent of direct cross-link cleavage [17]. The acidification occurs as a consequence of the hydrolysis reactions and the formation of acidic hydrolysis products [17].

Kinetic and Thermodynamic Studies

Reaction Rate Constants and Equilibrium Shifts

The kinetic behavior of N-Phenacylthiazolium bromide in advanced glycation end-product cleavage reactions demonstrates complex dependencies on substrate concentration, pH, and reaction conditions [17] [18]. The primary reaction pathway involves competition between the desired cross-link cleavage and unwanted hydrolysis reactions, with rate constants varying significantly based on environmental factors [17].

The hydrolysis reaction of N-Phenacylthiazolium bromide follows first-order kinetics with a well-characterized rate constant of (2.6 ± 0.1) × 10⁻⁴ sec⁻¹ under physiological conditions [17]. This rapid hydrolysis competes directly with the therapeutically relevant cross-link cleavage reactions, establishing an equilibrium that favors hydrolysis at low substrate concentrations [17].

For thiazolium compounds in general, the cleavage reactions demonstrate pH-dependent rate constants that follow the relationship between hydroxide ion concentration and nucleophilic reactivity [18]. Pseudo-first-order rate constants for cleavage (kN) show proportionality to hydroxide ion concentration, while recyclization rate constants (ks) demonstrate proportionality to hydrogen ion concentration [18].

Table 4. Kinetic Parameters for Thiazolium Compounds

| Compound | pKav | Cleavage Rate Dependency | Recyclization Rate Dependency |

|---|---|---|---|

| Thiamine mononitrate | 9.3 | Proportional to [OH⁻] | Proportional to [H⁺] |

| 3,4-dimethyl-5-(2'-hydroxyethyl)thiazolium iodide | 10.3 | Proportional to [OH⁻] | Proportional to [H⁺] |

| N-methylbenzothiazolium iodide | 6.5 | Proportional to [OH⁻] | Proportional to [H⁺] |

The equilibrium position between cleaved and intact cross-links depends critically on the relative concentrations of reactants and the intrinsic thermodynamic stability of the products [18] [19]. The pH at which the cleavage rate constant equals the recyclization rate constant (pKav) provides a measure of the compound's optimal activity range [18].

Studies of N-Phenacylthiazolium bromide reactivity with α-keto aldehydes demonstrate rapid reaction kinetics leading to cyclic diol product formation [14]. These reactions proceed efficiently under physiological conditions and can effectively scavenge reactive carbonyl species such as methylglyoxal [14]. The scavenging activity provides protection against cytotoxic effects of these reactive intermediates [14].

The reaction rate constants for N-Phenacylthiazolium bromide show temperature dependence consistent with Arrhenius behavior [18] [20]. The activation energy for the hydrolysis reaction has been estimated at approximately 5.7 kcal mol⁻¹, indicating a relatively low energy barrier for this competing reaction [18]. This low activation energy contributes to the rapid hydrolysis observed under physiological conditions [18].

pH-Dependent Reactivity Profiles

The reactivity of N-Phenacylthiazolium bromide demonstrates significant pH dependence, with optimal cross-link cleavage activity occurring within specific pH ranges [17] [18]. The compound's nucleophilic activity increases with increasing pH due to enhanced hydroxide ion availability and increased deprotonation of reactive sites [18].

At physiological pH (7.4), N-Phenacylthiazolium bromide maintains sufficient nucleophilic reactivity to cleave advanced glycation end-product cross-links while experiencing competing hydrolysis reactions [17]. The balance between these competing processes determines the overall efficiency of cross-link cleavage under biological conditions [17].

The pH-dependent reactivity profile reflects the ionization state of both the thiazolium compound and the target advanced glycation end-product structures [18]. Alkaline conditions favor the formation of hydroxide-mediated intermediates that facilitate ring opening and subsequent cleavage reactions [18]. Conversely, acidic conditions promote recyclization and reformation of cross-link structures [18].

Table 5. pH-Dependent Activity Profile

| pH Range | Cleavage Activity | Hydrolysis Rate | Optimal Conditions |

|---|---|---|---|

| 6.0-7.0 | Moderate | Low | Stable but reduced activity |

| 7.0-7.5 | High | Moderate | Physiological optimum |

| 7.5-8.5 | Maximum | High | Enhanced activity with instability |

| >8.5 | Variable | Very High | Excessive hydrolysis |

Experimental studies utilizing human bone tissue have demonstrated that N-Phenacylthiazolium bromide treatment maintains effectiveness across the physiological pH range typically encountered in biological systems [12]. The compound successfully reduced advanced glycation end-product content in bone specimens maintained at pH values between 7.2 and 7.6 [12].

The pH dependence of N-Phenacylthiazolium bromide activity has important implications for its potential therapeutic applications [17] [18]. Tissues with slightly alkaline microenvironments may experience enhanced cross-link cleavage activity, while acidic conditions could reduce efficacy [18]. This pH sensitivity must be considered when developing delivery strategies and formulations for therapeutic use [17].

Buffer composition also influences the pH-dependent reactivity profile of N-Phenacylthiazolium bromide [21]. Phosphate buffers have been shown to catalyze both cross-link formation and cleavage reactions, while cationic buffers such as MOPS demonstrate inhibitory effects [21]. These buffer effects can modulate the apparent pH dependence and must be controlled in experimental studies [21].

Role in Diabetic Vascular Complications

Prevention of Mesenteric Vascular Hypertrophy

N-Phenacylthiazolium bromide demonstrates significant protective effects against diabetes-induced mesenteric vascular hypertrophy through its advanced glycation end-product cross-link breaking activity. In experimental diabetic models using streptozotocin-induced diabetic rats, treatment with N-Phenacylthiazolium bromide at 10 milligrams per kilogram administered intraperitoneally effectively prevented diabetes-associated mesenteric vascular hypertrophy [1] [2]. The compound's protective effect was contingent upon early intervention, showing efficacy only when administered from the time of diabetes induction rather than after established diabetes [1] [3].

The mechanism underlying this vascular protection involves the compound's ability to cleave preformed advanced glycation end-products that accumulate in vascular tissues during hyperglycemic conditions. Diabetes was associated with increased mesenteric vascular advanced glycation end-products, as assessed by both radioimmunoassay and immunohistochemistry techniques [1]. Treatment with N-Phenacylthiazolium bromide prevented this increase in vascular advanced glycation end-product accumulation in diabetic animals while having no effect on these concentrations in control vessels [1] [4].

The preventive efficacy of N-Phenacylthiazolium bromide against mesenteric vascular hypertrophy represents a novel therapeutic approach for diabetic vascular complications. The compound's ability to break established advanced glycation end-product cross-links offers potential for reversing pathological vascular changes that occur in diabetic states [5]. This mechanism distinguishes N-Phenacylthiazolium bromide from traditional advanced glycation end-product inhibitors such as aminoguanidine, which primarily prevent formation of new advanced glycation end-products rather than cleaving existing cross-links [5].

Modulation of Renal Advanced Glycation End-Product Accumulation

N-Phenacylthiazolium bromide exerts significant effects on renal advanced glycation end-product metabolism in diabetic conditions, though with complex outcomes regarding nephroprotection. In diabetic mouse models using streptozotocin-induced hyperglycemia, N-Phenacylthiazolium bromide treatment at 10 micrograms per gram body weight administered subcutaneously for 12 weeks resulted in decreased renal collagen-bound advanced glycation end-products and increased urinary advanced glycation end-product excretion [6].

The compound's renal effects demonstrate a redistribution of advanced glycation end-products from tissue-bound forms to circulating forms available for excretion. Renal collagen-bound advanced glycation end-products were significantly decreased in N-Phenacylthiazolium bromide-treated diabetic mice, while urinary advanced glycation end-product excretion was correspondingly increased [6]. Advanced glycation end-product staining by anti-advanced glycation end-product-ribonuclease antibody was decreased in all renal structures including Bowman's capsules, glomerular basement membranes, and cortical tubules in treated animals [6].

Despite the reduction in renal advanced glycation end-product accumulation, N-Phenacylthiazolium bromide treatment did not ameliorate glomerular lesions or proteinuria in the experimental diabetic nephropathy model [6]. Glomerular histology and morphometric analysis revealed no differences between N-Phenacylthiazolium bromide-treated and saline-treated diabetic mice, and urinary protein-to-creatinine ratio remained unaffected by treatment [6]. This finding suggests that while N-Phenacylthiazolium bromide effectively mobilizes advanced glycation end-products from renal tissues, the cleavage of advanced glycation end-products alone is insufficient to prevent the development of diabetic nephropathy in this model [6].

Bone Health Applications

Reduction of Nonenzymatic Glycation-Induced Fragility

N-Phenacylthiazolium bromide demonstrates remarkable efficacy in reducing bone fragility caused by nonenzymatic glycation through its ability to cleave established advanced glycation end-product cross-links in bone collagen matrix. In human cancellous bone studies utilizing specimens from nine male donors aged nineteen to eighty years, treatment with N-Phenacylthiazolium bromide showed significant reduction in advanced glycation end-product content compared to control nonenzymatic glycation groups [7] [8].

The compound's effectiveness against bone fragility operates through multiple mechanisms targeting the collagenous matrix of bone tissue. Nonenzymatic glycation describes post-translational modifications in collagenous matrices that result in altered collagen cross-link profiles, significantly impacting the mechanical behavior of bone tissue [7] [8]. Through constant remodeling by chemical resorption, deposition, and mineralization, healthy bone naturally eliminates these glycation impurities, but this process slows with age, causing advanced glycation end-products to accumulate at greater rates [8] [9].

Treatment protocols using various concentrations of N-Phenacylthiazolium bromide demonstrated dose-dependent improvements in bone quality parameters. Specimens subjected to N-Phenacylthiazolium bromide treatment showed significant decreases in advanced glycation end-product content versus control groups and demonstrated significant improvements in post-yield material-level properties [7] [8]. The data suggest that treatment with N-Phenacylthiazolium bromide represents an effective means to reduce advanced glycation end-product content and decrease bone fragility caused by nonenzymatic glycation in human bone [7] [8].

The therapeutic implications of these findings extend to age-related bone diseases and metabolic bone disorders. Individuals with diabetes, certain types of osteoporosis, and metabolic bone diseases are known to have above-average advanced glycation end-product content in their bone tissue [10] [11]. Higher concentrations of advanced glycation end-products make bones more brittle and susceptible to fracture, creating a significant clinical challenge in aging populations [10] [11].

Mechanical Property Restoration in Cancellous Bone

N-Phenacylthiazolium bromide treatment results in significant restoration of mechanical properties in cancellous bone specimens, particularly in the post-yield region of deformation where bone demonstrates its capacity to absorb energy before failure. Mechanical testing under physiological conditions demonstrated that N-Phenacylthiazolium bromide treatment led to significant improvements in post-yield strain, an indicator of bone ductility, with treated groups showing significant increases compared to ribosylated control groups [9].

The mechanical property improvements achieved through N-Phenacylthiazolium bromide treatment are attributed to the restoration of normal collagen function following advanced glycation end-product cross-link cleavage. The organic phase of bone, consisting predominantly of type I collagen, is responsible for the tissue's ductility and overall ability to absorb impact loading before failure [9]. Stiffening of the collagenous matrix due to nonenzymatic glycation reduces the total strain the tissue can resist before ultimate failure, measured as decreases in post-yield and ultimate strain values [9].

Quantitative analysis of mechanical testing revealed that N-Phenacylthiazolium bromide treatment restored bone flexibility by approximately 18 percent in aged human specimens [10]. The compound's ability to reverse advanced glycation end-product accumulation in bone is particularly important because of the interaction between advanced glycation end-products and the natural bone remodeling process [9]. Recent research indicates that glycated bone is less susceptible to osteoclastic digestion and consequently has slower resorption rates than normal bone [9].

The clinical relevance of these mechanical property improvements extends to patients undergoing anti-resorptive therapies, including bisphosphonate therapy for post-menopausal osteoporosis. Since bone resorption is reduced during such treatments, advanced glycation end-products accumulate at faster rates, potentially compromising bone quality despite maintenance of bone density [9]. N-Phenacylthiazolium bromide treatment during drug holidays recommended throughout bisphosphonate therapy may improve bone quality in patients undergoing long-term bisphosphonate therapy or patients transitioning from bisphosphonates to parathyroid hormone therapy [9].

Periodontal Disease Management

Suppression of Glycated Protein Cross-Linking

N-Phenacylthiazolium bromide exhibits significant inhibitory effects on advanced glycation end-product formation and demonstrates the ability to suppress glycated protein cross-linking in periodontal tissues. The compound functions as an advanced glycation end-product cross-link breaker that reacts with and cleaves covalent advanced glycation end-product-derived protein cross-links [12]. This mechanism is particularly relevant in periodontal disease management, where advanced glycation end-products are considered etiologic factors contributing to diabetic periodontitis through inflammatory processes [13].

In experimental periodontal disease models using ligature-induced periodontitis in rats, systemic administration of N-Phenacylthiazolium bromide significantly reduced advanced glycation end-product deposition in periodontal tissues [13]. The compound's effectiveness was demonstrated across multiple phases of periodontal disease, including induction, progression, and recovery phases [13]. Immunohistochemical analysis revealed decreased advanced glycation end-product accumulation in treated animals compared to control groups [13].

The compound's anti-glycation properties extend beyond simple prevention of new advanced glycation end-product formation. N-Phenacylthiazolium bromide cleaves alpha-diketone bonds, which represent the most common glycation end-product structure in biological systems [14]. This cross-link breaking activity distinguishes the compound from preventive agents such as aminoguanidine, offering the potential to reverse existing glycation damage in periodontal tissues [14].

Research utilizing pH-responsive nanosphere delivery systems has demonstrated that N-Phenacylthiazolium bromide can be effectively delivered to periodontal sites using polylactide-glycolic acid co-polymer and chitosan nanospheres [15]. These delivery systems showed potential for modulating periodontitis progression through controlled release of the compound at sites of inflammation [15]. The nanosphere formulations exhibited rapid drug release at acidic pH conditions characteristic of inflamed periodontal tissues [15].

Mitogenic Effects on Periodontal Ligament Cells

N-Phenacylthiazolium bromide demonstrates significant mitogenic effects on human periodontal ligament cells, promoting cellular proliferation while reducing cytotoxicity at therapeutic concentrations. In vitro studies using human periodontal ligament cells revealed that N-Phenacylthiazolium bromide treatment at concentrations between 0.05 and 0.1 millimolar significantly promoted mitogenesis at 24 hours while simultaneously reducing cytotoxicity [13].

The mitogenic effects of N-Phenacylthiazolium bromide on periodontal ligament cells are accompanied by improvements in cellular viability and function. Treatment with the compound resulted in enhanced cellular viability across the evaluated concentration range, with human periodontal ligament cells demonstrating greater than 90 percent viability following treatment [13]. These cellular improvements are attributed to the compound's ability to reduce advanced glycation end-product-induced cellular damage and restore normal cellular function [13].

The compound's effects on periodontal ligament cells extend to modulation of inflammatory responses and promotion of tissue regenerative processes. Systemic N-Phenacylthiazolium bromide administration resulted in reduced expression of tumor necrosis factor-alpha and receptor for advanced glycation end-products, key inflammatory mediators in periodontal disease [13]. Conversely, treatment elevated periostin levels, a protein associated with periodontal tissue regeneration and repair [13].

Gene expression analysis revealed that N-Phenacylthiazolium bromide treatment influenced multiple pathways involved in periodontal tissue homeostasis. The compound affected expression of fibronectin and type I collagen, essential components of periodontal ligament matrix [13]. These molecular changes corresponded to functional improvements in periodontal tissue structure and reduced periodontal bone loss in experimental models [13].

The therapeutic implications of these mitogenic effects suggest that N-Phenacylthiazolium bromide may facilitate periodontal tissue regeneration through multiple mechanisms. By promoting periodontal ligament cell proliferation while reducing inflammatory signaling, the compound addresses both the destructive and regenerative aspects of periodontal disease pathogenesis [13]. The combination of anti-inflammatory and pro-regenerative effects positions N-Phenacylthiazolium bromide as a potential host modulation therapy for periodontal disease management [16].

Cholinesterase Inhibition

Selectivity for Butyrylcholinesterase

N-Phenacylthiazolium bromide derivatives demonstrate remarkable selectivity for butyrylcholinesterase over acetylcholinesterase, with some compounds exhibiting more than 50-fold preferential inhibition of butyrylcholinesterase. Research conducted on 5-substituted N-phenacylthiazolium derivatives revealed that these compounds are capable of inhibiting both acetylcholinesterase and butyrylcholinesterase activities with inhibitory concentration 50 values in the micromolar range [17] [18] [19].

The most potent butyrylcholinesterase inhibitor identified was compound 17, bearing a bulky diphenylmethyl fragment, which demonstrated an inhibitory concentration 50 of 0.14 micromolar for butyrylcholinesterase compared to 10.4 micromolar for acetylcholinesterase, representing greater than 50-fold selectivity for butyrylcholinesterase [17] [18] [19]. Similarly, compound 9 with a 4-methoxyphenyl substituent showed an inhibitory concentration 50 of 0.94 micromolar for butyrylcholinesterase versus 33.1 micromolar for acetylcholinesterase, demonstrating more than 30-fold selectivity [17] [18] [19].

The selectivity profile varies significantly based on the substitution pattern of the N-phenacylthiazolium scaffold. Thiazolium salts bearing norbornyl, phenyl, or 4-methoxyphenyl groups in position 5 showed preferential inhibition of butyrylcholinesterase over acetylcholinesterase [17] [18] [19]. Conversely, compound 14 with a 2-chloro-5-nitrophenyl moiety functioned as a dual inhibitor with inhibitory concentration 50 values of 0.85 micromolar for acetylcholinesterase and 1.9 micromolar for butyrylcholinesterase [17] [18] [19].

The therapeutic significance of butyrylcholinesterase selectivity relates to the distinct roles of these enzymes in neurodegenerative diseases. While acetylcholinesterase is the primary target for cholinesterase inhibitors in Alzheimer's disease treatment, butyrylcholinesterase activity increases in Alzheimer's disease and the enzyme is involved in amyloid plaque formation [17] [18] [19]. Selective butyrylcholinesterase inhibition may offer therapeutic advantages by avoiding the side effects associated with excessive acetylcholinesterase inhibition while targeting pathological processes specific to butyrylcholinesterase [17] [18] [19].

Molecular Docking Studies of Binding Interactions

Molecular docking studies utilizing Autodock 4.2 have elucidated the structural basis for N-phenacylthiazolium bromide derivatives' selectivity and binding interactions with cholinesterases. For compound 14 binding to human acetylcholinesterase, the inhibitor occupies the active site gorge with an estimated binding energy of -9.13 kilocalories per mole [17] [18] [19]. The compound engages in aromatic-aromatic interactions with tryptophan 86 in the anionic subsite, tryptophan 286 in the peripheral anionic site, and phenylalanine 338 at the acyl binding pocket [17] [18] [19].

Hydrogen bonding interactions play crucial roles in stabilizing the enzyme-inhibitor complexes. In the acetylcholinesterase complex, the oxygen atom of the carbonyl group forms hydrogen bonds with the amino groups of backbone chains of phenylalanine 295 and arginine 296 [17] [18] [19]. The nitro group of the inhibitor forms hydrogen bonds with tyrosine 72 and tyrosine 124, while the chlorine atom exhibits weak interactions with serine 293 [17] [18] [19].

The butyrylcholinesterase binding mode differs significantly, explaining the selectivity observed for certain derivatives. Compound 17 occupies the anionic and esterase subsites of butyrylcholinesterase with a binding energy of -8.25 kilocalories per mole [17] [18] [19]. The N-phenacyl fragment positions between tryptophan 82 and histidine 438, while the carbonyl oxygen forms hydrogen bonds with tryptophan 82, tryptophan 430, and tyrosine 440 [17] [18] [19].

The structural basis for selectivity lies in the differences between acetylcholinesterase and butyrylcholinesterase active sites. The acyl pocket of butyrylcholinesterase is wider than that of acetylcholinesterase, enabling binding of bulky ligands, whereas acetylcholinesterase is structurally adapted to accommodate acetylcholine [17] [18] [19]. In butyrylcholinesterase, the acyl binding pocket accommodates the phenyl ring of the diphenylmethyl fragment of inhibitor 17 [17] [18] [19]. Additionally, aromatic amino acid residues at the peripheral anionic site of acetylcholinesterase (tyrosine 72, tyrosine 124, and tryptophan 286) are replaced by aliphatic residues in butyrylcholinesterase (asparagine 68, glutamine 119, and alanine 277), promoting binding of bulky molecules [17] [18] [19].